molecular formula C14H18N2O B11874545 7-Benzoyl-2,7-diazaspiro[3.5]nonane

7-Benzoyl-2,7-diazaspiro[3.5]nonane

Cat. No.: B11874545
M. Wt: 230.31 g/mol
InChI Key: MZHXMHJHBLCHFK-UHFFFAOYSA-N
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Description

7-Benzoyl-2,7-diazaspiro[3.5]nonane is a chemical compound characterized by its unique spirocyclic structure, which includes a benzoyl group attached to a diazaspiro nonane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzoyl-2,7-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diaza compound with a benzoyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Benzoyl-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Benzoyl-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as sigma receptors. Sigma receptors are involved in various biological processes, including neuroprotection and modulation of ion channels. The compound can act as either an agonist or antagonist, depending on its structural modifications, influencing receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzoyl-2,7-diazaspiro[3.5]nonane is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and material science .

Biological Activity

7-Benzoyl-2,7-diazaspiro[3.5]nonane is a compound that has garnered attention for its potential biological activities, particularly as a sigma receptor ligand. Sigma receptors (SRs), specifically the sigma-1 receptor (S1R) and sigma-2 receptor (S2R), are implicated in various physiological processes and pathological conditions, including pain modulation, neuroprotection, and cancer. This article delves into the biological activity of this compound, highlighting its binding affinities, pharmacological effects, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C14H18N2OC_{14}H_{18}N_2O with a molecular weight of 230.31 g/mol. The compound features a spirocyclic structure that contributes to its unique binding properties at sigma receptors.

Sigma Receptor Binding Affinity

Recent studies have demonstrated that derivatives of 2,7-diazaspiro[3.5]nonane exhibit significant binding affinity for sigma receptors. The binding affinities of various compounds related to this scaffold are summarized in Table 1.

CompoundKi_i (nM)Receptor Type
4b2.7S1R
5b13S1R
8f10S1R
4a15S2R

These values indicate that compounds derived from the diazaspiro framework can selectively bind to S1R with low nanomolar affinity, which is crucial for their potential use in pain management and other therapeutic areas .

Analgesic Effects

In vivo studies have shown that certain derivatives of this compound exert antiallodynic effects in models of pain induced by capsaicin. For instance, compounds like 5b and 8f demonstrated maximum antiallodynic effects at doses as low as 20 mg/kg . The mechanism appears to involve modulation of sigma receptors, where S1R antagonism leads to a decrease in mechanical hypersensitivity.

Study on Analgesic Properties

One notable study evaluated the analgesic properties of several diazaspiro compounds in a capsaicin-induced allodynia model. The findings indicated that while some compounds acted as S1R antagonists and reduced pain sensitivity, others displayed agonistic properties that could reverse the effects of established pain relief methods . This dual action highlights the therapeutic versatility of these compounds.

Cancer Therapeutics

Another area of interest is the application of diazaspiro compounds in oncology. A series of derivatives were identified as potent covalent inhibitors against KRAS G12C mutations, which are prevalent in various cancers. These compounds demonstrated significant antitumor efficacy in xenograft models, suggesting that modifications to the diazaspiro structure can yield promising anticancer agents .

Molecular Modeling Insights

Computational studies have provided insights into the binding modes of these compounds at sigma receptors. Molecular docking simulations have illustrated how structural modifications influence receptor affinity and selectivity . Understanding these interactions is vital for optimizing drug design aimed at enhancing therapeutic efficacy while minimizing side effects.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2,7-diazaspiro[3.5]nonan-7-yl(phenyl)methanone

InChI

InChI=1S/C14H18N2O/c17-13(12-4-2-1-3-5-12)16-8-6-14(7-9-16)10-15-11-14/h1-5,15H,6-11H2

InChI Key

MZHXMHJHBLCHFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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